molecular formula C11H13N B7989435 4'-Methylspiro[cyclopropane-1,3'-indoline]

4'-Methylspiro[cyclopropane-1,3'-indoline]

Cat. No. B7989435
M. Wt: 159.23 g/mol
InChI Key: QKMZOEYGZMPHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methylspiro[cyclopropane-1,3'-indoline] is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methylspiro[cyclopropane-1,3'-indoline] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methylspiro[cyclopropane-1,3'-indoline] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Spiroindolinones : Manganese(III)-based oxidative cyclization has been used to synthesize spiro[cycloalkane-1,3'-indoline]-2,2'-diones in high yields. This method demonstrates the versatility of "4'-Methylspiro[cyclopropane-1,3'-indoline]" in forming complex organic structures (Katayama & Nishino, 2019).

  • Diastereoselective Synthesis : The diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines] has been achieved, demonstrating the compound's capacity for creating highly selective organic molecules (Qi, Han, & Yan, 2016).

  • Development of Antitumor Agents : The compound has been utilized in the discovery of Polo-like kinase 4 inhibitors, suggesting its potential in cancer therapy. This research highlights its application in medicinal chemistry (Sampson et al., 2015).

  • Catalyst-Free Cyclopropanation : A catalyst-free, highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate has been reported. This underscores the compound's utility in green chemistry applications (Maurya et al., 2014).

  • Organometallic Chemistry Applications : The compound has been used in the synthesis and reactivity studies of chromium tricarbonyl complexes, indicating its role in advanced organometallic chemistry (Rodríguez et al., 1996).

  • Antimicrobial Activity : New derivatives of "4'-Methylspiro[cyclopropane-1,3'-indoline]" have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing its potential in the development of new antimicrobial agents (Singh & Luntha, 2009).

properties

IUPAC Name

4-methylspiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-3-2-4-9-10(8)11(5-6-11)7-12-9/h2-4,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMZOEYGZMPHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.